Ivermectin - 71827-03-7

Ivermectin

Catalog Number: EVT-334834
CAS Number: 71827-03-7
Molecular Formula: C48H74O14
Molecular Weight: 875.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ivermectin is a complex of eight closely related natural products, collectively termed avermectins, produced by the bacterium Streptomyces avermitilis MA-4680. [] Two avermectins, abamectin (the avermectin B1) and ivermectin, have been commercialized. [] Ivermectin is a semi-synthetic derivative of avermectin B1, specifically the 22,23-dihydro derivative. [] It is classified as a macrocyclic lactone and belongs to the milbemycin family. Ivermectin is a potent antiparasitic agent with a broad spectrum of activity against nematodes and arthropods. [] It is widely used in veterinary medicine for the treatment and control of various parasitic infections in livestock and companion animals. []

Future Directions
  • Developing new formulations and delivery systems: Exploring alternative formulations, such as inhaled ivermectin, could enhance its effectiveness against respiratory infections while minimizing systemic toxicity. []
Overview

Ivermectin B1a is a semi-synthetic derivative of avermectin, a compound produced by the bacterium Streptomyces avermitilis. It is primarily known for its antiparasitic properties and has been widely used in veterinary and human medicine. Ivermectin B1a is classified under the category of macrocyclic lactones, which are characterized by their large cyclic structure that includes a lactone (ester) group.

Source

Ivermectin B1a is derived from avermectin through selective catalytic hydrogenation processes. Avermectins are produced by fermentation using the Streptomyces avermitilis strain, which synthesizes these compounds as secondary metabolites. The production of ivermectin B1a involves chemical modifications to enhance its efficacy and stability compared to its parent compound, avermectin .

Classification

Ivermectin B1a belongs to the class of antiparasitic agents, specifically macrocyclic lactones. It acts primarily against nematodes and ectoparasites, making it an essential drug in both veterinary and human medicine. The compound is also classified as an anthelmintic and insecticide due to its ability to disrupt neuromuscular function in parasites.

Synthesis Analysis

The synthesis of ivermectin B1a typically involves the following methods:

  • Selective Catalytic Hydrogenation: This process converts avermectin B1a and B1b into ivermectin through the hydrogenation of specific double bonds. Catalysts such as rhodium complexes are employed to facilitate this reaction selectively .
  • Total Synthesis: Recent advancements have led to more efficient synthetic routes that utilize various organic reactions, including Julia or Wittig coupling, to construct complex segments of the molecule. These methods aim to control stereochemistry effectively during synthesis .

Technical details include:

  • The use of specific solvents like alcohols or aromatic hydrocarbons during hydrogenation.
  • The application of high-performance liquid chromatography (HPLC) for monitoring reaction progress and product purity .
Molecular Structure Analysis

Ivermectin B1a has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C48H74O14C_{48}H_{74}O_{14}, indicating a large number of carbon, hydrogen, and oxygen atoms.

Structure Data

  • Molecular Weight: Approximately 875 g/mol.
  • Key Functional Groups: Includes multiple hydroxyl groups, a lactone ring, and several double bonds.

The structural representation reveals a macrocyclic framework essential for its biological activity.

Chemical Reactions Analysis

Ivermectin B1a participates in several chemical reactions that are crucial for its synthesis and modification:

  • Hydrogenation Reactions: These reactions involve the addition of hydrogen across double bonds in the avermectin structure to yield ivermectin B1a. Specific conditions such as temperature and pressure are optimized for maximum yield .
  • Reduction Reactions: Involves converting ketones or other functional groups into alcohols or alkanes, which can enhance the compound's stability .

These reactions are carefully controlled to maintain the integrity of the compound's structure while enhancing its pharmacological properties.

Mechanism of Action

Ivermectin B1a exerts its pharmacological effects primarily through its interaction with glutamate-gated chloride channels in the nervous system of parasites.

Process

  • Binding: Ivermectin binds selectively to these channels, leading to increased permeability of cell membranes to chloride ions.
  • Resulting Effects: This causes hyperpolarization of the nerve or muscle cells in parasites, effectively paralyzing them and leading to their death.

Data from studies indicate that ivermectin demonstrates high affinity for these channels, which is critical for its efficacy as an antiparasitic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Ivermectin B1a is stable under normal storage conditions but can degrade under extreme pH or temperature conditions.
  • Melting Point: Approximately 200 °C.

Relevant analyses include spectroscopic methods (NMR, IR) used for characterizing the structure and confirming purity during synthesis.

Applications

Ivermectin B1a has significant applications in both veterinary and human medicine:

  • Veterinary Medicine: Used extensively for treating parasitic infections in livestock and pets.
  • Human Medicine: Approved for use in treating onchocerciasis (river blindness) and lymphatic filariasis. It has also shown efficacy against other parasitic infections such as scabies .

Research continues into expanding its applications, including potential uses against other diseases caused by parasites.

Chemical Characterization of Ivermectin B1a

Structural Elucidation and Molecular Properties

Ivermectin B1a (22,23-dihydroavermectin B1a) is a 16-membered macrocyclic lactone belonging to the avermectin family, derived from the fermentation products of Streptomyces avermitilis. Its molecular formula is C48H74O14, with a molecular weight of 875.09 g/mol [2] [4] [8]. The structure comprises a fused tetracyclic ring system (including a spiroketal moiety), a benzofuran unit, and a disaccharide group (α-L-oleandrosyl-α-L-oleandrose) attached at C-13 [4] [9]. Key functional groups include:

  • A C2-C3 olefinic bond
  • A C7-C8 epoxide
  • Multiple hydroxyl groups at C5, C10, C4", and C2'''
  • A conjugated diene at C8-C9 and C10-C11 [9]

Stereochemical complexity arises from 18 chiral centers, necessitating advanced analytical techniques for full characterization. Quantitative nuclear magnetic resonance (qNMR) spectroscopy using benzene derivatives as internal standards enables precise determination of purity and structural validation. The proton signal at 5.56 ppm is diagnostic for quantification, with a limit of detection (LOD) of 0.009 mg/mL and limit of quantification (LOQ) of 0.029 mg/mL [6].

Table 1: Key Molecular Properties of Ivermectin B1a

PropertyValue/Descriptor
Molecular FormulaC48H74O14
Molecular Weight875.09 g/mol
Chiral Centers18
Diagnostic 1H NMR Signal5.56 ppm (olefinic proton)
qNMR Linearity Range5.08–13.58 mg/mL (R²=0.9999)

Physicochemical Properties and Stability Analysis

Ivermectin B1a is a white to light yellow crystalline solid with limited aqueous solubility (114.27 mM in DMSO) [2] [7]. It exhibits hygroscopic tendencies, requiring storage at -20°C for long-term stability [7]. Forced degradation studies under ICH guidelines reveal critical stability profiles:

  • Acidic Conditions: Degrades to monosaccharide H2B1a (DP-1) via glycosidic bond cleavage [9].
  • Alkaline Conditions: Forms 2-epimer H2B1a (DP-2) through epimerization at C2 [9].
  • Oxidative Stress: Generates multiple products:
  • 5-oxo H2B1a (DP-3) with K2Cr2O7
  • 8a-OOH H2B1a (DP-4) with H2O2
  • 3,4-epoxide H2B1a (DP-5) with H2O2 at elevated temperatures [9]
  • Photolysis: Induces radical-mediated oxidation at the oxahydrindene moiety [9] [26].

Degradation pathways involve epoxidation, epimerization, and peroxide formation, particularly at the spiroketal and olefinic regions. The 3,4-epoxide derivative (structurally confirmed via 1H, 13C, and 2D NMR) is a major oxidative product [9].

Table 2: Major Degradation Products Under Forced Conditions

Stress ConditionDegradation ProductStructural Change
Acidic (0.1M HCl)Monosaccharide H2B1a (DP-1)Loss of oleandrose sugar
Alkaline (0.1M NaOH)2-epimer H2B1a (DP-2)Epimerization at C2
K2Cr2O7 oxidation5-oxo H2B1a (DP-3)Ketone formation at C5
H2O2 oxidation8a-OOH H2B1a (DP-4)Hydroperoxidation at C8a
Thermal/H2O23,4-epoxide H2B1a (DP-5)Epoxidation of C3-C4 double bond

Differentiation from Ivermectin B1b and Other Avermectin Derivatives

Ivermectin B1a is distinguished from homologs by its C25 side chain. While B1a possesses a sec-butyl group (-CH(CH3)CH2CH3) at C25, B1b carries an isopropyl group (-CH(CH3)2), differing by a single methylene unit [1] [4] [8]. This structural variation affects hydrophobicity, enabling chromatographic separation:

  • HPLC: Reverse-phase methods resolve B1a and B1b using C18 columns, with B1b eluting earlier due to lower lipophilicity [6] [9].
  • HSCCC: With n-hexane/ethyl acetate/methanol/water (19:1:10:10), B1a (K=1.36) and B1b (K=1.86) exhibit distinct partition coefficients [8].

Commercial ivermectin contains ≥80% B1a and ≤20% B1b [4] [8]. Other derivatives include:

  • Avermectin B1a: Precursor with C22-C23 double bond (vs. saturated in ivermectin B1a) [9].
  • Doramectin: Cyclohexyl group at C25 [4].
  • Abamectin: Mixture of unsaturated B1a/B1b [1].

Biological activity varies significantly; e.g., ivermectin B1b shows 100% snail mortality at 0.3 μg/mL, while B1a is inactive at this concentration [2] [7].

Structure-Activity Relationship (SAR) Studies

The antiparasitic and antiviral activities of ivermectin B1a are governed by specific structural motifs:

  • Macrocyclic Lactone: Essential for binding glutamate-gated chloride channels (GluCl). Saturation at C22-C23 (dihydro modification) enhances anthelmintic activity and reduces toxicity compared to abamectin [1] [8] [10].
  • Disaccharide Moiety: Critical for nuclear transport inhibition. Removal (as in monosaccharide degradant DP-1) abolishes antiviral activity [9] [10].
  • C13 Oleandrosyl Sugar: Governs interaction with importin-α/β, disrupting nuclear import of viral proteins (e.g., SARS-CoV-2 integrase) [4] [10].
  • Sp3-Hybridized C7-C8 Bond: Epoxide reduction diminishes GABAergic activity but retains efficacy against ivermectin-resistant parasites [1].
  • C5 Hydroxyl: Oxidation to 5-oxo derivatives (DP-3) reduces chloride channel activation [9].

Modifications at C4" (epimerization) or C3-C4 (epoxidation) alter conformational flexibility, impairing PAK1 kinase inhibition—a target in anticancer applications [4] [9]. The sec-butyl group at C25 in B1a enhances hydrophobic interactions with P-glycoprotein (P-gp) compared to B1b, contributing to multidrug resistance reversal [4] [8].

Table 3: Key SAR Features and Functional Roles

Structural ElementBiological RoleConsequence of Modification
C22-C23 saturationEnhanced anthelmintic specificityReduced off-target toxicity
Disaccharide (C13)Importin-α/β bindingLoss of nuclear transport inhibition
C7-C8 epoxideGABA-gated chloride channel activationParalysis in parasites
C2 configurationTarget binding affinityReduced activity upon epimerization (DP-2)
C25 sec-butyl (B1a)Hydrophobic interactions with P-gpMDR reversal in cancer cells
C3-C4 double bondSusceptibility to oxidationLoss of activity upon epoxidation (DP-5)

Properties

CAS Number

71827-03-7

Product Name

Ivermectin B1a

IUPAC Name

(6R,24S)-6'-butan-2-yl-21,24-dihydroxy-12-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C48H74O14

Molecular Weight

875.1 g/mol

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/t25?,26?,28?,30?,31?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,47-,48-/m1/s1

InChI Key

AZSNMRSAGSSBNP-GXYQGZGZSA-N

SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Solubility

Insoluble

Synonyms

5-O-Demethyl-22,23-dihydro-avermectin A1a; 2,23-Dihydroavermectin B1a; Dihydroavermectin B1a;

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Isomeric SMILES

CCC(C)C1C(CC[C@@]2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5[C@@]4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.